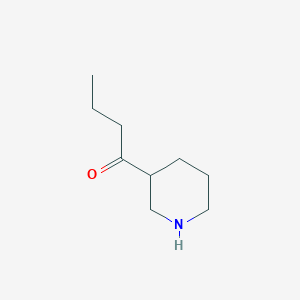

1-(Piperidin-3-yl)butan-1-one

Description

Overview of 1-(Piperidin-3-yl)butan-1-one as a Chemical Scaffold

This compound is an organic molecule characterized by a central piperidine (B6355638) ring, which is a six-membered heterocycle containing one nitrogen atom. This ring is substituted at the 3-position with a butanoyl group (a four-carbon acyl chain with a ketone functional group). The chemical formula for the compound is C9H17NO, and it is identified by the CAS Number 1225812-66-7. bldpharm.comnih.gov

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available scientific literature, its structure represents a significant chemical scaffold. The piperidine ring typically adopts a stable chair conformation to minimize torsional strain. The presence of the butanoyl group, specifically the carbonyl (C=O) function, introduces a site for potential hydrogen bonding, where the oxygen atom can act as a hydrogen bond acceptor. This structural arrangement, with the ketone at the 3-position, creates distinct stereochemical and electronic properties compared to analogues where the acyl group is attached to the piperidine nitrogen (N-acylated piperidines). These features make the 3-acylpiperidine framework a valuable starting point for chemical synthesis and drug design.

Academic Relevance of Piperidine-Butanone Structural Motifs in Chemical Biology and Medicinal Chemistry Research

The piperidine nucleus is one of the most important heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. mdpi.com Piperidine-containing compounds are integral to more than twenty classes of drugs and are prevalent in many biologically active alkaloids. encyclopedia.pub The broad utility of the piperidine ring stems from its ability to be readily functionalized, influencing properties such as solubility, lipophilicity, and the capacity to interact with biological targets. Consequently, piperidine derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system applications. encyclopedia.pubijnrd.org

The piperidine-ketone motif, in particular, serves as a versatile building block in organic synthesis and drug discovery. The ketone group can participate in various chemical transformations, allowing for the creation of more complex molecules. smolecule.com Furthermore, this motif can act as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity, by interacting with enzymes and receptors. For instance, research on related piperidine-butanone analogues includes investigations into their potential as antipsychotic agents that interact with dopamine (B1211576) receptors and as inhibitors of the NLRP3 inflammasome, which is involved in inflammatory responses. smolecule.com

Evolution of Research Perspectives on Related Analogues and Their Preclinical Investigation

Research into piperidine-containing molecules has evolved through the systematic synthesis and evaluation of various analogues to establish structure-activity relationships (SAR). This approach clarifies how specific structural modifications influence a compound's biological activity and pharmacokinetic properties. Preclinical investigations of compounds related to the piperidine-butanone motif span a diverse range of applications.

For example, studies on 1-aryl-3-(1-acylpiperidin-4-yl)ureas, developed as inhibitors of soluble epoxide hydrolase (sEH), demonstrated that modifying the N-acylpiperidine portion significantly improved pharmacokinetic profiles compared to earlier adamantyl-based inhibitors. ucanr.edu In a different context, research on phenyl alkyl ketones as phosphodiesterase-4 (PDE4) inhibitors revealed that the substitution pattern on the phenyl ring was critical for potency. nih.gov

The versatility of the piperidine scaffold is further highlighted by its use in creating analogues of natural products. Research into piperidine-based analogues of cocaine, which lack the characteristic tropane (B1204802) bridge, found that these simpler structures still exhibited potent affinity for the dopamine transporter (DAT). nih.gov This finding broadened the scope of structures considered for developing medications for substance abuse disorders. nih.gov

Beyond medicine, the piperidine-butanone structural motif appears in other scientific domains. The complex analogue 2-Phenyl-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one was identified as a novel inhibitor of cellulose (B213188) biosynthesis, demonstrating potential applications in agricultural biotechnology as a plant growth regulator. evitachem.com

| Compound Analogue | Investigated Application/Activity | Research Finding |

| 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Soluble Epoxide Hydrolase (sEH) Inhibition | N-acylpiperidine analogues showed substantial improvements in pharmacokinetic parameters over previous generations of inhibitors. ucanr.edu |

| Phenyl Alkyl Ketones | Phosphodiesterase-4 (PDE4) Inhibition | The specific placement of substituents on the phenyl ring was found to be a critical determinant of the compound's inhibitory potency. nih.gov |

| Piperidine-based Cocaine Analogues | Dopamine Transporter (DAT) Inhibition | Simple piperidine structures, lacking the complex tropane skeleton of cocaine, demonstrated significant binding affinity to the DAT, with one derivative being 33-fold more potent than cocaine. nih.gov |

| 2-Phenyl-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one (P4B) | Cellulose Biosynthesis Inhibition | Identified as a novel inhibitor of cellulose production in plants, with a distinct mode of action compared to traditional inhibitors, showing potential for agricultural use. evitachem.com |

| 1-Butanone, 1-(4-(3-chlorophenyl)-1-(3-(1-piperidinyl)propyl)-4-piperidinyl)-, dihydrochloride | Antipsychotic Agent | This complex butanone derivative interacts with dopamine receptors and has been explored for potential antipsychotic, anxiolytic, and sedative properties. smolecule.com |

Scope and Objectives of Current Research Landscape

The current research landscape involving piperidine-based structures is not focused on this compound specifically, but rather on the broader class of piperidine derivatives as privileged scaffolds in drug discovery. mdpi.comresearchgate.net The primary objective is to exploit the favorable physicochemical properties of the piperidine ring to design novel therapeutic agents with high potency and selectivity for a wide array of biological targets. encyclopedia.pub

A significant area of focus is the development of inhibitors for enzymes such as kinases, which are crucial in cancer therapy. For instance, piperidine derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). mdpi.comencyclopedia.pub In this research, the piperidine moiety was essential for optimizing the pharmacological properties of the compounds. mdpi.com

Another major research thrust is in the field of neurodegenerative disorders. Scientists are designing multi-target piperidine derivatives for conditions like Alzheimer's disease, aiming to simultaneously inhibit cholinesterases and beta-secretase, while also providing antioxidant effects. encyclopedia.pub The synthesis of large, diverse libraries of piperidine analogues for high-throughput screening remains a high-priority strategy in the search for new lead compounds across various disease areas. researchgate.net The overarching goal is to fine-tune the piperidine scaffold to enhance efficacy, improve safety profiles, and overcome challenges such as drug resistance and blood-brain barrier penetration. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-piperidin-3-ylbutan-1-one |

InChI |

InChI=1S/C9H17NO/c1-2-4-9(11)8-5-3-6-10-7-8/h8,10H,2-7H2,1H3 |

InChI Key |

CAPLMHXCNFXCCR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1CCCNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Piperidin 3 Yl Butan 1 One and Its Derivatives

Established Synthetic Routes for the Piperidine (B6355638) Core

The construction of the piperidine ring is a foundational step in the synthesis of 1-(piperidin-3-yl)butan-1-one. Chemists have developed a robust toolbox of reactions to form this six-membered nitrogen-containing heterocycle, which can be broadly categorized into cyclization approaches and subsequent functionalization.

Cyclization Approaches for Piperidine Ring Formation

The formation of the piperidine ring can be achieved through various intramolecular or intermolecular cyclization strategies. One of the most common and long-standing methods is the catalytic hydrogenation of pyridine derivatives. dtic.milorganic-chemistry.org This approach typically employs transition metal catalysts, such as nickel, palladium, or rhodium, under hydrogen pressure to reduce the aromatic pyridine ring to a saturated piperidine. dtic.milorganic-chemistry.org

Intramolecular cyclization of linear precursors is another powerful strategy. These methods involve forming one or more carbon-nitrogen bonds to close the ring. Key examples include:

Reductive Amination: Cyclization of δ-aminoaldehydes or ketones, where an intramolecular imine or enamine is formed and subsequently reduced to yield the piperidine ring.

Hydroamination: The intramolecular addition of an amine to an alkene, often catalyzed by transition metals, provides a direct route to the piperidine scaffold.

Ring-Closing Metathesis (RCM): As demonstrated in the synthesis of 1-aryl-3-piperidone-4-carboxylates, RCM can be a key step in forming the heterocyclic ring from a diene precursor. nih.gov

Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine and a diene can construct the piperidine ring in a highly controlled manner, often establishing stereocenters in the process.

Piperidones, particularly 3-piperidones, are valuable intermediates as the ketone functionality provides a handle for further elaboration to compounds like this compound. nih.govdtic.mil Routes to 3-piperidones include the intramolecular Claisen condensation of esters on a tertiary amine backbone, followed by decarboxylation. nih.gov Another effective method involves the alkylation of 3-hydroxypyridine, followed by reduction and cleavage of the resulting enol ether. dtic.mil

Table 1: Comparison of Major Piperidine Ring Synthesis Methods

| Method | Precursor Type | Key Reagents/Conditions | Advantages | Disadvantages |

| Pyridine Hydrogenation | Pyridine derivatives | H₂, Pd/C, Rh/C, or Ni catalyst | Readily available starting materials; scalable. | Often requires high pressure/temperature; may lack stereoselectivity. |

| Reductive Amination | Amino-aldehydes/ketones | Reducing agents (e.g., NaBH₃CN) | Mild conditions; uses simple precursors. | Precursor synthesis can be multi-step. |

| Ring-Closing Metathesis | Diene-containing amines | Grubbs' or Hoveyda-Grubbs' catalyst | High functional group tolerance; good control. | Catalyst can be expensive; requires specific diene functionality. |

| Aza-Diels-Alder | Imines and dienes | Lewis acid or thermal conditions | Can create multiple stereocenters in one step. | Limited by substrate scope and regioselectivity. |

| Intramolecular Claisen Condensation | Diester-containing amines | Strong base (e.g., NaH, NaOEt) | Forms functionalized piperidone intermediates. | Can have moderate to low yields. nih.gov |

Introduction of the Butanone Moiety via Acylation or Alkylation Strategies

Once the piperidine ring, particularly a 3-substituted precursor, is formed, the butanone side chain must be installed. This is typically achieved through acylation or alkylation reactions, which involve the formation of a new carbon-carbon bond at the C3 position.

A highly effective strategy involves the use of organometallic reagents, such as a Grignard reaction . masterorganicchemistry.comwikipedia.org This approach would typically start with an N-protected piperidine-3-carbonitrile. The nitrile group can react with propylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent like THF. wikipedia.orgadichemistry.com The organometallic reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine-magnesium salt. Subsequent acidic hydrolysis of this intermediate yields the desired ketone, this compound. masterorganicchemistry.com The nitrogen of the piperidine ring must be protected (e.g., with a Boc or Cbz group) during this process to prevent it from reacting with the Grignard reagent.

Acylation reactions provide another direct route. This can involve the reaction of an organometallic derivative of piperidine with an acylating agent like butanoyl chloride. For instance, an N-protected 3-lithiated piperidine could be generated and then treated with butanoyl chloride to form the ketone. Alternatively, a Friedel-Crafts-type acylation could be employed on a suitable precursor, although this is less common for direct functionalization of the saturated piperidine ring and is more applicable to aromatic precursors. google.comrsc.org Such reactions often require a Lewis acid catalyst (e.g., AlCl₃) and are performed in a non-protic solvent. google.com

Stereoselective Synthesis of this compound and its Chiral Analogs

Because the C3 position of this compound is a stereocenter, controlling its absolute configuration is a significant challenge in medicinal chemistry. Stereoselective synthesis aims to produce a single enantiomer of the chiral compound, which often requires sophisticated asymmetric or diastereoselective methods.

Asymmetric Synthetic Pathways

Asymmetric synthesis creates the desired stereocenter in an enantiomerically controlled fashion from achiral or racemic starting materials. A prominent strategy for accessing enantioenriched 3-substituted piperidines involves the catalytic asymmetric functionalization of pyridine derivatives .

One state-of-the-art method is the rhodium-catalyzed asymmetric reductive Heck reaction. organic-chemistry.org In this process, a dihydropyridine intermediate, formed by the partial reduction of pyridine, undergoes a highly regio- and enantioselective carbometalation with a boronic acid in the presence of a chiral rhodium catalyst. organic-chemistry.org Subsequent reduction of the remaining double bond furnishes the enantioenriched 3-substituted piperidine. This three-step sequence provides a versatile entry to a wide array of chiral 3-piperidine derivatives. organic-chemistry.org

Table 2: Example of Asymmetric Synthesis toward Chiral 3-Arylpiperidines

| Step | Reaction Type | Catalyst/Reagents | Outcome | Enantiomeric Excess (ee) |

| 1 | Partial Reduction | Phenyl chloroformate, NaBH₄ | Phenyl pyridine-1(2H)-carboxylate | N/A |

| 2 | Asymmetric Reductive Heck | Arylboronic acid, [Rh(cod)OH]₂, (S)-Segphos | 3-Aryl-tetrahydropyridine | Up to >99% |

| 3 | Hydrogenation | H₂, Pd/C | Enantioenriched 3-Arylpiperidine | Maintained from step 2 |

Data sourced from Mishra et al., J. Am. Chem. Soc., 2023. organic-chemistry.org

Other asymmetric approaches include the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, or organocatalysis, which uses small organic molecules as chiral catalysts.

Diastereoselective Control in Functional Group Interconversions

Diastereoselective synthesis is employed when one or more stereocenters are already present in the molecule, and the goal is to control the formation of a new stereocenter relative to the existing ones. For piperidine synthesis, this often involves the stereoselective reduction of a cyclic imine or enamine precursor or the controlled addition of a nucleophile to a piperidone.

For example, if a substituent is already present on the piperidine ring, it can direct the approach of reagents to the opposite face of the ring (steric hindrance), leading to the preferential formation of one diastereomer. The hydrogenation of a substituted dihydropyridine or tetrahydropyridine often proceeds with high diastereoselectivity, with the hydrogen atoms adding from the less hindered face of the ring. This method is crucial for establishing the relative stereochemistry in polysubstituted piperidines.

Divergent Synthesis from Common Precursors

Divergent synthesis is an efficient strategy where a single, common intermediate is used to generate a library of structurally diverse molecules through various reaction pathways. This approach is valuable for drug discovery and chemical biology, as it allows for the rapid exploration of structure-activity relationships.

In the context of piperidine synthesis, a divergent strategy might begin with a versatile precursor, such as an N-protected piperidine-3,5-diol. nih.gov This common intermediate can be synthesized chemoenzymatically from a simple starting material like N-benzylglycinate. nih.gov From this diol, a variety of functional group manipulations can be performed. For example, selective oxidation, acylation, or alkylation of the two hydroxyl groups can lead to a range of 3,5-disubstituted piperidines with different stereochemistries and functionalities. nih.gov Such strategies leverage enzymatic reactions for kinetic resolution, allowing for the efficient separation of stereoisomers and providing access to enantiomerically pure building blocks for further diversification.

Strategies for Butanone Chain Elaboration

The introduction of a butanone chain at the C-3 position of the piperidine ring is a critical step. A common precursor for such functionalization is a 3-piperidone derivative. nih.gov These intermediates allow for the addition of carbon-based groups at the adjacent position.

One established route to 3-piperidones involves an intramolecular Claisen condensation of appropriate tertiary amine esters, which forms a cyclic β-ketoester. nih.gov This intermediate can then be further manipulated. However, this method can be limited by moderate yields and the need for deprotection steps. nih.gov

A more novel approach to the 1-aryl-3-piperidone scaffold involves a multi-step synthesis that utilizes a key Morita–Baylis–Hillman reaction and a ring-closing metathesis, which notably avoids the need for protecting groups. nih.gov Another strategy involves the regioselective alkylation at the 3-position of piperidine. This can be achieved by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form an enamine intermediate. This enamine can then be alkylated with an appropriate alkyl halide. odu.edu While this method directly targets the 3-position, it can result in low yields and a mixture of products. odu.edu

Ring expansion methodologies also provide a pathway to 3-substituted piperidines. For instance, optically active 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine can undergo ring expansion in the presence of various nucleophiles to yield 3-substituted 1-benzylpiperidines. rsc.org Similarly, the expansion of prolinols through an aziridinium intermediate can produce C3-substituted piperidines with good yields and enantiomeric excess. nih.gov

Modifications at the Piperidine Nitrogen Atom

Modification at the piperidine nitrogen, typically through N-alkylation or N-acylation, is a fundamental step in creating diverse derivatives. N-alkylation introduces an alkyl group onto the secondary amine of the piperidine ring. Standard procedures often involve reacting the parent piperidine with an alkyl halide.

Several laboratory-scale methods are effective for this transformation. One common approach involves stirring the piperidine with an alkylating agent (e.g., an alkyl bromide or iodide) in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net An alternative involves the slow addition of an alkyl halide to a solution of piperidine in anhydrous acetonitrile (B52724). researchgate.netresearchgate.net This method can lead to the formation of the ammonium salt, which is then converted to the free base. researchgate.net For more complex substrates, reductive amination, which involves reacting the piperidine with a carbonyl compound, offers another route. google.com

The table below summarizes various conditions used for the N-alkylation of piperidine derivatives.

| Reagents | Base | Solvent | Temperature | Outcome |

| Alkyl Bromide/Iodide | K2CO3 | Dry DMF | Room Temp | N-Alkylpiperidine |

| Alkyl Bromide/Iodide | None (initially) | Anhydrous Acetonitrile | Room Temp | N-Alkylpiperidinium salt |

| Methyl Iodide | K2CO3 | DMF | Room Temp | N-Methylpiperidine |

| Propyl Bromide | K2CO3 | DMF | 60°C | N-Propylpiperidine google.com |

Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for constructing piperidine-containing compounds, emphasizing catalytic efficiency and environmental sustainability.

Catalytic Approaches in Compound Synthesis

Catalytic methods are at the forefront of modern organic synthesis, offering efficient and selective routes to complex molecules like substituted piperidines. Transition metal catalysis, in particular, plays a crucial role.

A powerful strategy for accessing enantioenriched 3-substituted piperidines is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnorganic-chemistry.orgnih.gov This method couples aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine derivative to furnish 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. snnu.edu.cnorganic-chemistry.org A subsequent reduction step then provides the desired piperidine. snnu.edu.cnorganic-chemistry.orgnih.gov This three-step sequence, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, is versatile and tolerates a wide range of functional groups. snnu.edu.cnnih.gov

Catalytic hydrogenation of pyridine derivatives is another key approach. nih.gov Palladium and rhodium catalysts are often employed for the reduction of the pyridine ring to a piperidine ring. semanticscholar.org These reactions can be performed in a one-pot manner, combining steps like the removal of a metalating group, dehydroxylation, and pyridine reduction. semanticscholar.org While these hydrogenations often require harsh conditions like high temperature and pressure, recent developments have focused on milder reaction conditions and achieving high stereoselectivity. nih.gov

The table below highlights some advanced catalytic systems for piperidine synthesis.

| Catalyst System | Reaction Type | Substrates | Key Features |

| [Rh(cod)Cl]2 / Josiphos Ligand | Asymmetric Reductive Heck | Dihydropyridine, Boronic Acids | High yield and enantioselectivity for 3-substituted piperidines. organic-chemistry.org |

| Palladium / Rhodium | Catalytic Hydrogenation | Pyridine Derivatives | One-pot multi-step reactions for creating (cyclo)alkylpiperidines. semanticscholar.org |

| Ru1CoNP/HAP | Reductive Amination Cascade | Furfural, NH3, H2 | Synthesis of piperidine from biomass-derived starting material. nih.gov |

Green Chemistry Principles in Piperidine-Butanone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. This involves using less hazardous chemicals, employing renewable feedstocks, designing energy-efficient processes, and minimizing waste.

In the context of piperidine synthesis, green approaches aim to replace traditional, often harsh, synthetic routes. An efficient green chemistry approach has been developed for N-substituted piperidones, which serves as an alternative to the classical Dieckman condensation. nih.govresearchgate.net This methodology presents significant advantages in terms of environmental impact.

The use of environmentally benign solvents is a cornerstone of green chemistry. unibo.it For instance, a catalyst-free, one-step, three-component condensation reaction for preparing piperidine derivatives has been successfully carried out using water as the solvent under reflux conditions. ajchem-a.com This approach is highly efficient and environmentally friendly. ajchem-a.com

Furthermore, there is a focus on developing catalytic processes that can be recycled and reused, reducing waste and cost. The synthesis of piperidine from the bio-based platform chemical furfural using a surface single-atom alloy catalyst is a prime example of utilizing renewable resources to create valuable N-heterocycles under mild conditions. nih.gov

Chemical Modifications and Derivatization Strategies

Substitution Patterns and Their Synthetic Accessibility

The synthetic accessibility of derivatives of 1-(Piperidin-3-yl)butan-1-one allows for systematic structural modifications. Key among these are alterations to the piperidine (B6355638) ring nitrogen, functionalization of the butanone side chain, and the incorporation of cyclic moieties.

The secondary amine of the piperidine ring is a prime site for modification through N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be readily achieved through reactions with alkyl halides. These reactions are typically carried out in the presence of a base, such as potassium carbonate or triethylamine, in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). The choice of base and solvent is crucial to ensure efficient reaction and minimize side products. For instance, the reaction of this compound with an alkyl bromide in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can yield the corresponding N-alkylated product. A variety of alkyl groups, including methyl, ethyl, and benzyl, can be introduced using this method.

N-Acylation: The piperidine nitrogen can also be acylated to form amides. This is commonly achieved by reacting the parent compound with acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen chloride byproduct. Alternatively, coupling reactions with carboxylic acids using activating agents such as 1,1'-carbonyldiimidazole (CDI) or a combination of a carbodiimide (like DCC or EDCI) and an additive (like HOBt) provide a versatile route to a wide range of N-acyl derivatives. mdpi.com This method is particularly useful for introducing more complex functionalities.

| Reaction Type | Reagents | Product Class |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, DIPEA) | N-Alkyl-1-(piperidin-3-yl)butan-1-one |

| N-Acylation | Acyl chloride or Carboxylic acid + Coupling agent | N-Acyl-1-(piperidin-3-yl)butan-1-one |

The butanone side chain presents several opportunities for chemical modification, primarily centered around the carbonyl group and the adjacent methylene (B1212753) positions.

The carbonyl group can undergo a variety of classical reactions. For example, reduction of the ketone with a reducing agent like sodium borohydride would yield the corresponding secondary alcohol, 1-(piperidin-3-yl)butan-1-ol. This introduces a new chiral center and a hydroxyl group that can be further functionalized.

The methylene group alpha to the carbonyl is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a range of substituents at this position. For example, alkylation with an alkyl halide or an aldol condensation with an aldehyde are plausible transformations.

The incorporation of aromatic and heteroaromatic systems can significantly influence the properties of the molecule. These moieties can be introduced at several positions.

One common strategy involves the N-acylation of the piperidine ring with an aromatic or heteroaromatic carboxylic acid. nih.gov For example, coupling with benzoic acid or nicotinic acid would yield the corresponding N-benzoyl or N-nicotinoyl derivatives. Another approach is the N-alkylation with a benzyl halide or a heteroarylmethyl halide.

Furthermore, aromatic and heteroaromatic groups can be attached to the butanone chain. For instance, a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig reaction, could be employed if a suitable precursor with a leaving group on the butanone chain is synthesized.

| Modification Site | Strategy | Example Moiety |

| Piperidine Nitrogen | N-Acylation | Benzoyl, Nicotinoyl |

| Piperidine Nitrogen | N-Alkylation | Benzyl, Pyridylmethyl |

| Butanone Chain | Cross-Coupling | Phenyl, Thienyl |

Scaffold Hybridization and Bioisosteric Replacements

Advanced drug design often involves the combination of different pharmacophoric scaffolds or the subtle replacement of functional groups to optimize biological activity and pharmacokinetic properties.

Scaffold hybridization involves covalently linking the this compound core with another known pharmacologically active scaffold to create a new hybrid molecule with potentially synergistic or novel activities. mdpi.comnih.gov This strategy aims to combine the beneficial properties of both parent molecules. For instance, the piperidine nitrogen could be used as a handle to attach another pharmacophore via a suitable linker. This approach has been successfully used to develop multi-target ligands for central nervous system disorders. nih.gov

Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or metabolic stability. spirochem.com

In the context of this compound, several bioisosteric replacements can be envisioned. The ketone in the butanone chain could be replaced by other functional groups such as an oxime, a hydrazone, or even a gem-difluoro group. The piperidine ring itself could be replaced by other saturated heterocycles like morpholine or thiomorpholine to explore the impact of heteroatom substitution on the molecule's properties. For example, replacing a carbon atom in the piperidine ring with an oxygen to form a morpholine derivative can alter the compound's polarity and hydrogen bonding capacity.

Libraries and Combinatorial Chemistry Approaches

The exploration of the chemical space surrounding a core molecular scaffold is a cornerstone of modern medicinal chemistry and drug discovery. uomustansiriyah.edu.iqnih.gov Combinatorial chemistry offers a powerful set of strategies to rapidly generate large, systematically organized collections of related compounds, known as chemical libraries. nih.govajrconline.org This approach moves away from the traditional, one-at-a-time synthesis of molecules, enabling the simultaneous creation of hundreds or thousands of distinct structures. uomustansiriyah.edu.iq The primary goal is to accelerate the discovery of new "hit" or "lead" compounds by efficiently exploring structure-activity relationships (SAR).

For a scaffold such as this compound, combinatorial methods are employed to create a library of analogs by introducing a variety of substituents at specific points on the molecule. The piperidine ring is a prevalent feature in many bioactive compounds, making its derivatives attractive targets for library synthesis. nih.govnih.gov By systematically modifying the piperidine nitrogen and the butanone side chain, researchers can generate a diverse set of molecules for high-throughput screening, aiming to identify compounds with improved potency, selectivity, or pharmacokinetic properties. imperial.ac.uk These libraries can be "focused" to optimize a known biological activity or "diverse" to screen for entirely new therapeutic applications. imperial.ac.uknih.gov

Parallel Synthesis of Compound Analogs

Parallel synthesis is a key strategy within combinatorial chemistry where discrete compounds are synthesized simultaneously in separate reaction vessels, often arranged in a grid format like a 96-well microtiter plate. uomustansiriyah.edu.iqimperial.ac.uk Unlike mixed-library approaches, each well contains a single, known compound, simplifying the process of identifying active "hits" from biological screening. imperial.ac.uk

For the this compound scaffold, a parallel synthesis campaign would typically start with a common intermediate, such as a protected form of 3-acetylpiperidine or piperidine-3-carbonitrile. The synthesis is designed to have one or more diversification steps where a wide array of building blocks can be introduced.

The two primary points of diversification for this scaffold are the piperidine nitrogen (N-1 position) and the carbonyl group of the butanone side chain.

Diversification at the Piperidine Nitrogen (N-1): The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of functional groups. Common reactions used in parallel synthesis at this position include:

Reductive Amination: Reacting the piperidine nitrogen with a library of aldehydes or ketones in the presence of a reducing agent.

Acylation: Forming amides by reacting with a library of acyl chlorides or carboxylic acids.

Sulfonylation: Forming sulfonamides by reacting with a library of sulfonyl chlorides.

Alkylation: Introducing alkyl groups via reaction with alkyl halides.

Diversification of the Side Chain: The butan-1-one side chain can be constructed or modified from a precursor. For instance, starting with a piperidine-3-carbonitrile intermediate, a library of Grignard reagents (R-MgBr) can be used to generate a variety of ketones, thereby modifying the length and branching of the acyl chain.

The following data table illustrates a hypothetical parallel synthesis array for generating analogs of this compound.

| Core Intermediate | Reagent for N-1 Position | Reagent for Side Chain (from nitrile) | Resulting Analog Structure |

| N-Boc-piperidine-3-carbonitrile | 1. TFA (deprotection) 2. Benzaldehyde / NaBH(OAc)₃ | Propylmagnesium bromide | 1-Benzyl-3-propionylpiperidine |

| N-Boc-piperidine-3-carbonitrile | 1. TFA (deprotection) 2. Acetyl chloride / Et₃N | Propylmagnesium bromide | 1-Acetyl-3-propionylpiperidine |

| N-Boc-piperidine-3-carbonitrile | 1. TFA (deprotection) 2. Benzyl bromide / K₂CO₃ | Propylmagnesium bromide | 1-Benzyl-3-propionylpiperidine |

| N-Boc-piperidine-3-carbonitrile | 1. TFA (deprotection) 2. Benzaldehyde / NaBH(OAc)₃ | Ethylmagnesium bromide | 1-Benzyl-3-propanoylpiperidine |

| N-Boc-piperidine-3-carbonitrile | 1. TFA (deprotection) 2. Acetyl chloride / Et₃N | Ethylmagnesium bromide | 1-Acetyl-3-propanoylpiperidine |

This table represents a simplified matrix of possible reactions performed in parallel to generate a focused library.

High-Throughput Synthesis Methodologies

High-throughput synthesis (HTS) refers to the technologies and automation used to execute parallel synthesis on a large scale. uomustansiriyah.edu.iq These methodologies are essential for rapidly producing the large chemical libraries needed for modern drug discovery campaigns. The integration of robotics, software, and specialized labware allows for the efficient management of thousands of reactions and samples.

Key components of high-throughput synthesis for generating libraries based on this compound include:

Solid-Phase Organic Synthesis (SPOS): In SPOS, the core scaffold or an initial building block is covalently attached to an insoluble polymer bead (resin). ajrconline.orgimperial.ac.uk Reactions are carried out on the resin-bound substrate, and excess reagents or by-products are easily removed by simple filtration and washing. ajrconline.org This greatly simplifies purification. For the this compound scaffold, the piperidine core could be attached to the resin through a linker at the nitrogen atom. After the desired chemical modifications are complete, the final compound is cleaved from the resin.

Solution-Phase Synthesis: While SPOS offers purification advantages, solution-phase synthesis is often faster and allows for a broader range of reaction types. To streamline purification in high-throughput solution-phase synthesis, methods such as liquid-liquid extraction, solid-phase extraction (SPE), or the use of scavenger resins are often automated. uomustansiriyah.edu.iq

Automated and Robotic Platforms: Robotic liquid handlers are used for precise and repeatable dispensing of reagents and solvents into microtiter plates. These automated systems can manage hundreds of plates, performing additions, heating, cooling, and mixing operations according to programmed protocols. This automation minimizes human error and significantly increases the number of compounds that can be synthesized per day.

The table below summarizes the key features of these methodologies.

| Methodology | Key Features | Advantages for Piperidine Library Synthesis |

| Solid-Phase Synthesis | - Substrate attached to a polymer bead. - Purification by filtration. - Use of linkers to attach and cleave the molecule. | - Simplified purification is ideal for multi-step syntheses. - Amenable to "split-and-pool" strategies for creating very large libraries. |

| Automated Solution-Phase Synthesis | - Reactions performed in solution within multi-well plates. - Utilizes robotic liquid handlers for reagent addition. - Purification via automated SPE or scavenger resins. | - Faster reaction setup and development. - No need to develop resin-attachment chemistry. - Easy to scale up individual "hit" compounds. |

| Microtiter Plate Format | - Standardized 96- or 384-well plates. - Each well acts as a separate reaction vessel. | - Enables massive parallelization of reactions. - Plates can be directly used in high-throughput screening assays. |

By combining a versatile scaffold like this compound with these powerful library synthesis strategies, chemists can efficiently explore a vast chemical space to identify novel compounds with significant therapeutic potential.

Preclinical Biological Activity Profiling

In Vitro Receptor Binding and Functional Assays

No specific data was found for 1-(Piperidin-3-yl)butan-1-one.

G-Protein Coupled Receptor (GPCR) Interactions

No specific data was found for this compound.

Sigma Receptor Subtype Selectivity (e.g., σ1, σ2)

No binding affinity or functional assay data for this compound at sigma-1 (σ1) or sigma-2 (σ2) receptors were identified.

Dopamine (B1211576) Receptor Subtype Interactions (e.g., D2, D3, D4)

No binding affinity or functional assay data for this compound at dopamine D2, D3, or D4 receptor subtypes were identified.

Serotonin Receptor Subtype Affinity (e.g., 5HT1A, 5HT2A, 5HT2C)

No binding affinity or functional assay data for this compound at serotonin 5-HT1A, 5-HT2A, or 5-HT2C receptor subtypes were identified.

Chemokine Receptor Modulation (e.g., CCR5)

No data on the modulatory effects of this compound on the CCR5 chemokine receptor were identified.

Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism

No data regarding the antagonistic activity of this compound at the melanin-concentrating hormone receptor 1 (MCHR1) were identified.

Enzyme Inhibition Studies

The piperidine (B6355638) moiety is a foundational element in the design of various enzyme inhibitors, targeting a range of physiological processes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Derivatives of N-benzyl-piperidine have been rationally designed as potential multitarget agents for Alzheimer's disease by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In one study, a derivative, compound 4a , was identified as the most potent dual inhibitor within its series, a finding supported by both computational modeling and in vitro enzymatic assays nih.gov. Another series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives also yielded highly potent and selective AChE inhibitors nih.gov. Notably, compound 21 from this series demonstrated an exceptionally low IC50 value for AChE and an affinity 18,000 times greater for AChE than for BuChE nih.gov.

| Compound | Target Enzyme | IC50 Value (µM) | Selectivity (AChE/BuChE) |

| Compound 4a | AChE | 2.08 ± 0.16 | |

| BuChE | 7.41 ± 0.44 | ||

| Compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl) | AChE | 0.00056 | ~18,000-fold for AChE |

| BuChE | >10 | ||

| Compound 19 | AChE | 5.10 ± 0.24 | |

| BuChE | 26.78 ± 0.81 |

Data sourced from studies on N-benzyl-piperidine and 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives nih.govnih.govmdpi.com.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The piperidine ring is integral to the structure of Linagliptin (BI 1356 ), a highly potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Research has established that Linagliptin inhibits DPP-4 with high efficacy, demonstrating an IC50 value of just 1 nM cellagentech.com. Its tissue distribution is significantly influenced by its saturable binding to the DPP-4 target nih.gov. The potency of Linagliptin is a key feature of its pharmacological profile in the management of Type 2 diabetes nih.gov.

| Compound | Target Enzyme | IC50 Value |

| Linagliptin (BI 1356) | DPP-4 | 1 nM |

Data sourced from in vitro studies on Linagliptin cellagentech.com.

FLT3 Kinase Activity Modulation

The piperidine scaffold has been incorporated into potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in acute myeloid leukemia (AML).

CHMFL-FLT3-122 is an orally active and selective FLT3 kinase inhibitor with an IC50 of 40 nM medchemexpress.comgentaur.comtocris.comcaymanchem.com. It demonstrates significant selectivity, being over 10-fold more selective for FLT3 than for BTK kinase and 170-fold more selective than for c-KIT kinase in vitro tocris.com. This compound effectively inhibited the proliferation of FLT3-ITD positive AML cell lines with GI50 values in the low nanomolar range acs.org.

SEL24-B489 , another piperidine-containing compound, is a potent, dual inhibitor of PIM and FLT3 kinases. It binds strongly to PIM1, PIM2, and PIM3 with dissociation constants (Kd) of 2 nM, 2 nM, and 3 nM, respectively medchemexpress.comnih.gov. It also potently binds to the FLT3-ITD mutation, which is common in AML nih.govresearchgate.net.

| Compound | Target Kinase | Activity Metric | Value (nM) |

| CHMFL-FLT3-122 | FLT3 | IC50 | 40 |

| BTK | IC50 | 421 | |

| c-KIT | IC50 | 559 | |

| SEL24-B489 | PIM1 | Kd | 2 |

| PIM2 | Kd | 2 | |

| PIM3 | Kd | 3 | |

| FLT3-ITD | Kd | 16 | |

| FLT3-WT | Kd | 160 |

Data sourced from in vitro kinase assays medchemexpress.comcaymanchem.commedchemexpress.comnih.gov.

Bacterial Type II Topoisomerase Inhibition

N-linked aminopiperidine derivatives have been developed as novel inhibitors of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. These compounds are of interest as antibacterial agents that may overcome existing resistance mechanisms researchgate.net. While many of these compounds show potent broad-spectrum antibacterial activity, some also exhibit off-target effects, such as inhibition of the hERG potassium channel nih.govnih.gov. Research has focused on modifying the piperidine moiety to reduce hERG activity while retaining antibacterial potency. For example, compound R,S-7c retained Gram-positive activity but showed significantly reduced hERG inhibition (IC50 = 233 μM) compared to earlier analogues nih.gov.

| Compound | Target | IC50 Value (µM) | Notes |

| Compound 7a | hERG Channel | 44 | Potent antibacterial activity but significant hERG inhibition nih.gov. |

| R,S-7c | hERG Channel | 233 | Retained antibacterial activity with reduced hERG inhibition nih.gov. |

| Compound 1 | hERG Channel | 3 | Potent broad-spectrum antibacterial activity nih.gov. |

| Compound 24m | hERG Channel | 31 | Retained broad-spectrum activity with less hERG inhibition nih.gov. |

Data from studies on N-linked aminopiperidine antibacterial agents nih.govnih.gov.

Cellulose (B213188) Synthase Inhibition (Plant Systems)

A complex derivative containing both piperidinyl and butan-1-one substructures, P4B (2-phenyl-1-[4-(6-(piperidin-1-yl) pyridazin-3-yl) piperazin-1-yl] butan-1-one), has been identified as a novel cellulose biosynthesis inhibitor (CBI) in plants oup.comnih.govnih.govresearchgate.net. In studies using Arabidopsis thaliana, P4B was shown to inhibit the growth of dark-grown hypocotyls and roots with an IC50 value of 20 µM oup.comresearchgate.net. This growth inhibition is linked to a significant reduction in cellulose content, comparable to other known CBIs nih.gov. The mechanism appears to involve a reduction in the delivery of cellulose synthase complexes (CSCs) to the plasma membrane nih.gov.

| Compound | System | Activity Metric | Value (µM) |

| P4B (2-phenyl-1-[4-(6-(piperidin-1-yl) pyridazin-3-yl) piperazin-1-yl] butan-1-one) | Arabidopsis thaliana | IC50 | 20 |

Data from seedling growth inhibition assays oup.comresearchgate.net.

Ion Channel Modulation

Piperidine-based structures have also been investigated for their ability to modulate the activity of various ion channels and receptors.

A class of piperidine carboxamides (PIPCs) has been identified as potent, noncovalent agonists of the human transient receptor potential ankyrin 1 (TRPA1) channel, which functions as an irritant sensor in the nervous system pnas.orgnih.gov. These compounds activate the channel through binding to a hydrophobic site at the interface of transmembrane segments, suggesting a conserved gating mechanism nih.gov.

Furthermore, JNJ-40411813 (ADX71149), a 1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-2(1H)-pyridinone, acts as a novel positive allosteric modulator (PAM) of the metabotropic glutamate 2 (mGlu2) receptor nih.govmedchemexpress.commedkoo.com. It potentiates the receptor's response to glutamate with high potency in various in vitro assays researchgate.netnih.gov.

| Compound | Target | Modulatory Action | Potency Metric | Value (nM) |

| Piperidine Carboxamides (PIPCs) | TRPA1 Channel | Agonist | EC50 | Not specified |

| JNJ-40411813 (1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-2(1H)-pyridinone) | mGlu2 Receptor | PAM | EC50 | 147 ± 42 |

| EC50 | 64 ± 29 |

Data from in vitro functional assays. The EC50 for PIPCs was not specified in the provided sources. JNJ-40411813 values are from a [35S]GTPγS binding assay and a Ca2+ mobilization assay, respectively nih.govnih.gov.

In Vitro Cellular Assays

Neuroprotective Effects in Neuronal Cell Lines

No studies were identified that investigated the neuroprotective properties of this compound in neuronal cell line models.

Anticancer Activity in Select Cancer Cell Lines

There is no available data from in vitro assays assessing the anticancer or cytotoxic activity of this compound against any cancer cell lines.

Antimicrobial Activity Studies

Information regarding the antimicrobial (antibacterial or antifungal) efficacy of this compound is not present in the reviewed literature.

Antiviral Properties

No research has been published detailing the potential antiviral activity of this compound against any type of virus.

Modulation of Cellular Signaling Pathways

There are no studies available that describe the mechanism of action or the effects of this compound on any cellular signaling pathways.

Effects on Cell Growth and Differentiation (e.g., plant growth inhibition)

No data could be found concerning the effects of this compound on cellular growth, differentiation, or its potential activity as a plant growth inhibitor.

In Vivo Preclinical Models (Animal and Plant Studies)

Extensive searches of publicly available scientific literature and databases did not yield any specific preclinical in vivo data for the compound this compound. The following sections outline the types of studies that would typically be conducted to characterize the biological activity of a novel compound in living organisms. However, at present, no published research could be located that has subjected this compound to these evaluations.

Behavioral and Pharmacological Phenotyping in Rodent Models

No studies detailing the behavioral and pharmacological effects of this compound in rodent models such as mice or rats have been identified. This type of research is crucial for understanding the potential psychoactive or systemic effects of a compound. Typically, a battery of tests is employed to assess various domains, including:

General Health and Neuromotor Function: Observation of general health parameters, reflexes, and motor coordination tests like the rotarod, beam walking, or pole test.

Locomotor Activity: Assessment of spontaneous movement in an open field arena to determine stimulatory or sedative effects.

Anxiety-Related Behaviors: Evaluation in models such as the elevated plus-maze or light-dark box.

Depressive-Like Behaviors: Use of tests like the forced swim test or tail suspension test.

Analgesic Properties: Assessment of potential pain-relieving effects using models like the hot plate or tail-flick test.

Cognitive Function: Evaluation of learning and memory in paradigms such as the Morris water maze or novel object recognition test.

Without such studies, the in vivo pharmacological profile of this compound in rodents remains uncharacterized.

Evaluation in Specific Animal Disease Models

There is no available information on the evaluation of this compound in any specific animal models of disease. Such studies are essential for validating the therapeutic potential of a compound for a particular indication. Examples of relevant disease models where a novel compound might be tested include:

Diabetic Rodent Models: To investigate potential antihyperglycemic or insulin-sensitizing effects.

Xenograft Models: To assess potential anti-cancer activity by implanting human tumor cells into immunocompromised mice.

Neurological Disease Models: To explore neuroprotective or symptomatic effects in models of conditions like Parkinson's disease or epilepsy.

Inflammatory Models: To evaluate anti-inflammatory properties in models of arthritis or inflammatory bowel disease.

The absence of data in this area means that the potential efficacy of this compound for any specific human disease has not been explored in preclinical animal models.

Functional Studies in Plant Organisms

No functional studies of this compound in plant organisms, such as the model organism Arabidopsis thaliana, have been reported in the scientific literature. Plant-based assays can be used to screen for a variety of biological activities, including:

Herbicide Activity: Assessing the effect of the compound on plant growth and development.

Plant Growth Regulation: Determining if the compound can promote or inhibit root growth, germination, or other developmental processes.

Antimicrobial Activity: Evaluating the compound's ability to protect plants from pathogens.

Without these functional studies, the effects of this compound on plant physiology and its potential applications in agriculture are unknown.

Mechanistic Investigations at the Molecular and Cellular Level

Ligand-Receptor Interaction Dynamics

The interaction of a ligand with its receptor is the foundational event for initiating a biological response. Understanding the dynamics of this interaction provides crucial insights into a compound's potency, efficacy, and duration of action.

Binding Kinetics and Thermodynamics

Currently, there is no publicly available data on the binding kinetics (association and dissociation rate constants) or thermodynamic parameters (enthalpy, entropy, and Gibbs free energy changes) for the interaction of 1-(Piperidin-3-yl)butan-1-one with any specific biological target. Such studies would be essential to characterize the affinity and nature of the binding interaction.

Interactive Data Table: Hypothetical Binding Parameters

| Parameter | Value | Units |

| Kon (Association Rate) | Data not available | M-1s-1 |

| Koff (Dissociation Rate) | Data not available | s-1 |

| Kd (Dissociation Constant) | Data not available | M |

| ΔH (Enthalpy Change) | Data not available | kcal/mol |

| ΔS (Entropy Change) | Data not available | cal/mol·K |

| ΔG (Gibbs Free Energy Change) | Data not available | kcal/mol |

Allosteric Modulation Studies

Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. There are no studies to indicate whether this compound acts as an allosteric modulator at any known receptor.

Post-Receptor Signaling Pathway Elucidation

Upon receptor binding, a cascade of intracellular events, known as signal transduction, is initiated. This typically involves second messengers, protein phosphorylation, and changes in gene expression.

Second Messenger Modulation

Common second messengers include cyclic adenosine monophosphate (cAMP), inositol trisphosphate (IP3), and calcium ions (Ca2+). Research has not yet explored whether this compound influences the levels of these or other second messengers.

Protein Phosphorylation and Gene Expression Analysis

Signal transduction pathways often culminate in the activation of kinases, which phosphorylate target proteins, and the modulation of transcription factors, which alter gene expression. The impact of this compound on protein phosphorylation cascades and gene expression profiles remains uninvestigated.

Enzyme Kinetic Studies and Inhibition Mechanisms

In addition to receptor interactions, some compounds exert their effects by inhibiting enzymes. Enzyme kinetic studies are performed to determine the nature and potency of such inhibition.

There is no information available to suggest that this compound is an enzyme inhibitor. Therefore, no data on its potential inhibition constant (Ki) or mechanism of action (e.g., competitive, non-competitive, uncompetitive) can be provided.

Interactive Data Table: Hypothetical Enzyme Inhibition Data

| Enzyme Target | Inhibition Type | Ki (Inhibition Constant) |

| Not Applicable | Data not available | Data not available |

Target Engagement Confirmation in Cellular Systems

Confirming that a compound binds to its intended molecular target within the complex environment of a living cell is a critical step in drug discovery and chemical biology. This process, known as target engagement, provides essential evidence for the compound's mechanism of action. For the compound this compound, specific experimental data confirming its target engagement in cellular systems is not available in the current scientific literature. However, a number of robust, label-free methodologies are routinely employed to validate such interactions. These methods are crucial for bridging the gap between biochemical activity and cellular effects. acs.orgdiscoverx.com

One of the most prominent techniques for verifying target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA). nih.govnih.govtandfonline.comdrugtargetreview.com The principle behind CETSA is that the binding of a ligand, such as a small molecule inhibitor, to its target protein confers thermal stability. nih.govtandfonline.compharmafeatures.com When cells are treated with the compound and then subjected to a heat gradient, the target protein, if bound by the compound, will resist denaturation and aggregation at higher temperatures compared to its unbound state. tandfonline.compharmafeatures.comacs.org

The typical workflow for a CETSA experiment involves several key steps:

Treatment: Intact cells are incubated with the compound of interest to allow for cell penetration and target binding. nih.gov

Thermal Challenge: The cell suspension or lysate is heated across a range of temperatures. nih.govpharmafeatures.com

Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins, usually by centrifugation. nih.govnih.gov

Detection: The amount of soluble target protein remaining at each temperature is quantified. This is commonly achieved using techniques like Western blotting. nih.govpharmafeatures.comnih.gov

Western Blotting for Detection

Western blotting is a widely used analytical technique to detect specific proteins in a sample. nih.govnih.govwikipedia.org In the context of CETSA, it allows for the visualization and semi-quantification of the soluble target protein. nih.govwikipedia.org After separating the soluble proteins by gel electrophoresis and transferring them to a membrane, a primary antibody specific to the target protein is used for detection. nih.govthermofisher.combio-rad.com A secondary antibody, which is conjugated to an enzyme or fluorophore, then binds to the primary antibody, generating a detectable signal. wikipedia.orgthermofisher.combio-rad.com An increase in the signal intensity for the target protein in compound-treated samples at elevated temperatures, compared to untreated controls, indicates a positive thermal shift and confirms target engagement. nih.govtandfonline.com

The data generated from such an experiment allows for the construction of a melting curve, which plots the amount of soluble protein against temperature. A shift in this curve to the right for the compound-treated group signifies stabilization and, therefore, direct binding in the cell. tandfonline.com Furthermore, isothermal dose-response experiments can be performed, where cells are treated with varying concentrations of the compound and heated at a single, optimized temperature. This allows for the determination of a cellular EC50 for target binding, providing a quantitative measure of the compound's potency in a physiological setting. nih.gov

While no specific research findings are available for this compound, the methodologies described provide a clear and established framework for how its engagement with a potential cellular target would be confirmed and quantified.

Illustrative Data on Target Engagement

As no experimental data exists for this compound, the following table is a hypothetical representation of results that could be obtained from a Cellular Thermal Shift Assay (CETSA) experiment designed to confirm the engagement of a target protein.

| Temperature (°C) | Vehicle Control (% Soluble Protein) | This compound Treated (% Soluble Protein) |

|---|---|---|

| 37 | 100 | 100 |

| 45 | 95 | 98 |

| 50 | 75 | 92 |

| 55 | 40 | 85 |

| 60 | 15 | 60 |

| 65 | 5 | 30 |

| 70 | <1 | 10 |

This table illustrates a hypothetical thermal shift. The increased percentage of soluble protein in the treated group at higher temperatures (50-70°C) would indicate that this compound stabilizes the target protein, thus confirming target engagement.

Metabolism and Preclinical Pharmacokinetics Non Human Systems

In Vitro Metabolic Stability Assessment

In vitro assays are crucial in early drug discovery to predict the in vivo metabolic clearance of a compound. nuvisan.com These studies typically utilize liver microsomes or hepatocytes from various preclinical species to assess how quickly a compound is metabolized. researchgate.net

Microsomal Stability (e.g., Liver Microsomes from Various Preclinical Species)

Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. sigmaaldrich.com The stability of a compound in the presence of liver microsomes from species such as mice, rats, dogs, and monkeys can provide an initial estimate of its hepatic clearance. nuvisan.com Compounds with high microsomal stability are metabolized slowly, suggesting potentially longer half-lives in vivo, whereas compounds with low stability are rapidly metabolized. nih.gov For piperidine-containing compounds, metabolism can be species-dependent, highlighting the importance of using microsomes from multiple preclinical species. researchgate.net

Table 1: Representative Microsomal Stability Data for Piperidine-Containing Compounds

| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Compound A (Piperidine derivative) | Rat Liver Microsomes | 35 | 19.8 |

| Compound B (Piperidine derivative) | Mouse Liver Microsomes | 15 | 46.2 |

| Compound C (Piperidine derivative) | Dog Liver Microsomes | >60 | <11.5 |

| Compound D (Piperidine derivative) | Human Liver Microsomes | 45 | 15.4 |

| Note: This table is illustrative and does not represent data for 1-(Piperidin-3-yl)butan-1-one. |

Hepatocyte Incubation Studies

Hepatocytes, or liver cells, contain both Phase I and Phase II metabolic enzymes and provide a more complete picture of metabolic pathways compared to microsomes. nuvisan.commdpi.com Incubating this compound with hepatocytes from different preclinical species would help identify both primary metabolites and their subsequent conjugation products. mdpi.com The rate of disappearance of the parent compound in hepatocyte incubations is used to calculate its intrinsic clearance. nuvisan.com

Plasma Stability and Esterase Hydrolysis

Assessing the stability of a compound in plasma is important to determine if it undergoes degradation in the bloodstream. Plasma contains various enzymes, including esterases, that can hydrolyze susceptible functional groups. mdpi.com Given that this compound contains a ketone and not an ester, it is not expected to undergo significant esterase hydrolysis. However, plasma stability assays would confirm its stability in systemic circulation.

Identification of Preclinical Metabolites

Identifying the metabolites of a new chemical entity is essential for understanding its clearance mechanisms and potential for active or toxic metabolites. researchgate.net This is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Phase I Metabolic Pathways (e.g., Hydroxylation, N-Dealkylation)

Phase I metabolism involves the introduction or unmasking of functional groups, generally making the molecule more polar. sigmaaldrich.comyoutube.com For this compound, several Phase I pathways are plausible:

Hydroxylation: The addition of a hydroxyl (-OH) group is a common metabolic reaction catalyzed by CYP enzymes. droracle.ai Potential sites for hydroxylation on this compound include the piperidine (B6355638) ring and the butyl chain.

N-Dealkylation: While this compound does not have an N-alkyl group that can be readily cleaved, oxidation of the piperidine ring can lead to ring opening.

Carbonyl Reduction: The ketone group can be reduced to a secondary alcohol, a common metabolic pathway for many xenobiotics. nih.gov

Table 2: Potential Phase I Metabolites of this compound

| Metabolite | Metabolic Reaction |

| Hydroxy-1-(piperidin-3-yl)butan-1-one | Hydroxylation on the piperidine ring or butyl chain |

| 1-(Piperidin-3-yl)butan-1-ol | Reduction of the ketone |

| Note: This table is illustrative and does not represent experimentally confirmed data for this compound. |

Phase II Metabolic Pathways (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates excretion. youtube.com

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl groups. If this compound undergoes hydroxylation or carbonyl reduction in Phase I, the resulting hydroxylated metabolites would be susceptible to glucuronidation. The nitrogen atom in the piperidine ring could also potentially undergo glucuronidation.

Information regarding the metabolism and preclinical pharmacokinetics of this compound is not available in the public domain.

Extensive searches of scientific literature and databases did not yield any specific information on the metabolism, enzyme (CYP) phenotyping, preclinical in vivo pharmacokinetic profiles, absorption, distribution, or elimination pathways for the chemical compound “this compound”.

While general information exists for the metabolism of piperidine-containing compounds and the methodologies for preclinical pharmacokinetic studies in animal models, no research data or detailed findings could be retrieved for this specific molecule. Therefore, the requested article with detailed, scientifically accurate content for each specified section and subsection cannot be generated.

Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for determining the molecular structure of 1-(Piperidin-3-yl)butan-1-one. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the butyl chain and the piperidine (B6355638) ring. The chemical shifts, signal multiplicities (e.g., triplet, multiplet), and integration values would confirm the presence of the ethyl group adjacent to the carbonyl, the methylene (B1212753) group alpha to the carbonyl, and the various protons on the piperidine ring.

The ¹³C NMR spectrum provides complementary information by identifying all unique carbon atoms in the molecule. Key signals would include a downfield resonance for the carbonyl carbon, signals for the aliphatic carbons of the butyl group, and distinct resonances for the carbons of the piperidine ring, confirming its substitution pattern.

Specific experimental NMR data for this compound is not widely available in published literature. The following table represents predicted chemical shifts and is for illustrative purposes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~210.5 |

| CH₂ (alpha to C=O) | ~2.5 (t) | ~45.2 |

| CH₂ (beta to C=O) | ~1.6 (sextet) | ~17.8 |

| CH₃ (gamma to C=O) | ~0.9 (t) | ~13.9 |

| Piperidine C3-H | ~2.8 (m) | ~45.8 |

| Piperidine CH₂ | ~1.5 - 3.1 (m) | ~25.0, ~27.0, ~46.5, ~51.0 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by specific absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration is the most prominent feature, typically appearing around 1700-1725 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aliphatic parts of the molecule (around 2850-3000 cm⁻¹) and N-H stretching from the secondary amine of the piperidine ring (a broader peak around 3300 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | ~1715 |

| N-H (Amine) | Stretch | ~3300 |

| C-H (Aliphatic) | Stretch | ~2850-2960 |

Mass Spectrometry (MS and HRMS)

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In MS, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion and its fragments are measured.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula. Fragmentation patterns are also crucial for structural confirmation. Common fragmentation would involve cleavage alpha to the carbonyl group, leading to the loss of a propyl radical or the formation of an acylium ion, as well as fragmentation of the piperidine ring.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion Type | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 170.1545 |

| Fragment | Loss of propyl group (C₃H₇) | 127.0657 |

| Fragment | Butanoyl ion [CH₃(CH₂)₂CO]⁺ | 71.0497 |

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical and chemical compounds. For a polar, basic compound like this compound, a reversed-phase HPLC method is typically employed. nih.govresearcher.liferesearchgate.net This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase.

The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with additives like formic acid or trifluoroacetic acid to improve peak shape and ensure the analyte is in a consistent protonation state. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where the compound exhibits absorbance. By comparing the peak area of the sample to that of a known standard, the purity and concentration can be accurately determined.

Table 4: Typical HPLC Method Parameters for Piperidine Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govresearcher.life |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min nih.govresearcher.life |

| Detection | UV at ~210 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov This hyphenated technique is invaluable for detecting the compound at very low concentrations and for identifying its metabolites in complex biological matrices. researchgate.netrsc.org

After separation on the LC column, the analyte is ionized (commonly via electrospray ionization, ESI) and enters the mass spectrometer. In MS/MS, a specific parent ion (e.g., the protonated molecular ion of this compound) is selected, fragmented, and the resulting daughter ions are detected. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity, making it ideal for trace analysis and pharmacokinetic studies. nih.govresearchgate.net It allows researchers to track the metabolic fate of the compound by identifying biotransformation products, such as hydroxylated or N-dealkylated derivatives. rsc.org

Future Research Directions and Unexplored Avenues

Exploration of Novel Biological Targets for 1-(Piperidin-3-yl)butan-1-one Derivatives

The piperidine (B6355638) nucleus is a cornerstone in medicinal chemistry, with derivatives showing a vast range of pharmacological activities, including anticancer, anti-inflammatory, and anti-Alzheimer properties. ajchem-a.comijnrd.org While the initial biological profile of this compound derivatives may be known, a significant avenue for future research lies in screening these compounds against a broader and more diverse array of biological targets to uncover novel therapeutic applications.

Key areas for exploration include:

Oncology: Piperidine derivatives have been investigated as inhibitors of critical cancer-related pathways. nih.govresearchgate.net Future work could focus on evaluating this compound analogs against novel oncology targets such as protein-protein interaction stabilizers or inhibitors (e.g., HDM2-p53) thieme-connect.com, kinase inhibitors (e.g., JAK/STAT pathway) nih.gov, and agents that induce apoptosis or inhibit epithelial-mesenchymal transition. nih.gov

Neuroinflammation and CNS Disorders: The role of neuroinflammation in neurodegenerative diseases is increasingly recognized. Piperidine-based compounds could be screened for activity against targets like microglia activation inhibitors, inflammasome components (e.g., NLRP3), or modulators of key signaling pathways involved in neuronal health. encyclopedia.pub Given the prevalence of the piperidine scaffold in CNS drugs, exploring targets like σ1 receptors for pain modulation is also a viable direction. encyclopedia.pub

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The piperidine scaffold can be explored for novel antibacterial, antifungal, and antiviral targets. ijnrd.org For instance, derivatives could be tested for inhibition of viral proteases or bacterial cell wall synthesis enzymes. encyclopedia.pub

Table 1: Potential Novel Biological Targets for this compound Derivatives

| Therapeutic Area | Potential Biological Target | Rationale for Exploration |

|---|---|---|

| Oncology | JAK/STAT Pathway | Aberrant JAK/STAT signaling is crucial for cancer cell proliferation and survival. nih.gov |

| HDM2-p53 Protein-Protein Interaction | Inhibition of this interaction can restore p53 tumor suppressor activity. thieme-connect.com | |

| Tubulin Polymerization | Colchicine binding site inhibitors can induce apoptosis in cancer cells. nih.gov | |

| CNS Disorders | NLRP3 Inflammasome | A key mediator of inflammation implicated in neurodegenerative diseases. |

| σ1 Receptor | Plays a significant role in pain regulation and various neurological processes. encyclopedia.pub | |

| IκB kinase (IKKb) | A major factor in NF-κB transcription, which induces chronic inflammation. encyclopedia.pub | |

| Infectious Diseases | SARS-CoV-2 Main Protease | A critical enzyme for viral replication, representing a key antiviral target. encyclopedia.pub |

| Bacterial DNA Gyrase | An established target for antibacterial agents. |

Development of Advanced Synthetic Routes for Complex Analogs

To fully explore the structure-activity relationship (SAR) of the this compound scaffold, efficient and versatile synthetic methods are required. While classical methods for piperidine synthesis exist, future research should focus on adopting modern, advanced synthetic strategies to generate complex and diverse analogs that are not easily accessible through traditional routes. nih.gov

Future synthetic strategies could include:

C-H Functionalization: This powerful technique allows for the direct modification of carbon-hydrogen bonds on the piperidine ring, bypassing the need for pre-functionalized starting materials. researchgate.net Catalyst-controlled C-H functionalization can offer high regio- and stereoselectivity, enabling the synthesis of previously inaccessible analogs with substituents at the C2, C3, or C4 positions. nih.govacs.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. acs.org Implementing flow protocols can accelerate the synthesis of piperidine libraries and facilitate the scale-up of promising lead compounds. organic-chemistry.org Electroreductive cyclization in a flow microreactor has been shown to be an efficient method for synthesizing piperidine derivatives. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient way to activate sp3 C-H bonds adjacent to the nitrogen atom in saturated heterocycles, enabling a wide range of functionalizations under gentle reaction conditions. nih.gov

Table 2: Comparison of Synthetic Methodologies for Piperidine Analogs

| Method | Description | Advantages for Future Research |

|---|---|---|

| Traditional Cyclization | Intramolecular ring closure of acyclic precursors (e.g., aza-Michael reaction). nih.gov | Well-established; good for foundational scaffolds. |

| C-H Functionalization | Direct conversion of C-H bonds to C-C or C-X bonds using a catalyst. researchgate.netnih.govacs.org | Atom-economical; enables late-stage modification; provides access to novel chemical space. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. acs.orgresearchgate.net | Enhanced safety and scalability; precise control over reaction parameters; rapid optimization. |

| Photoredox Catalysis | Uses visible light to initiate redox reactions for bond formation. nih.gov | Mild reaction conditions; high functional group tolerance; enables unique transformations. |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding